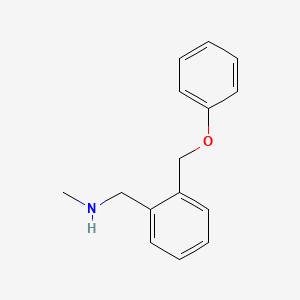

N-methyl-2-(phenoxymethyl)benzylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-methyl-2-(phenoxymethyl)benzylamine” is a chemical compound with the molecular formula C15H17NO . It is used in laboratory settings .

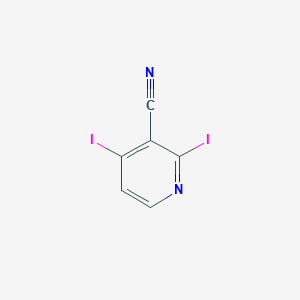

Molecular Structure Analysis

The molecular structure of “N-methyl-2-(phenoxymethyl)benzylamine” is represented by the molecular formula C15H17NO . The InChI Key is WFUPXVCKIKJBIM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of “N-methyl-2-(phenoxymethyl)benzylamine” is 227.31 g/mol . Further physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen

Chemoenzymatic Syntheses

Research by Saotome, Ono, and Akita (2000) demonstrated the chemoenzymatic synthesis of N-trifluoroacetyl-l-daunosamine and other compounds from an achiral precursor, highlighting the versatility of benzylamine derivatives in synthetic organic chemistry (C. Saotome, M. Ono, H. Akita, 2000).

Polymerization Initiators

Greene and Grubbs (2010) explored N-phenylalkoxyamine derivatives as initiators for nitroxide-mediated polymerization, offering insights into the control of polymerization processes (A. C. Greene, R. B. Grubbs, 2010).

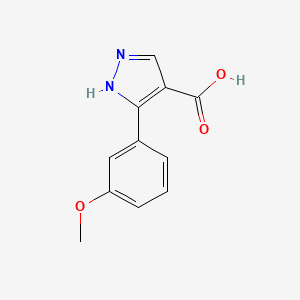

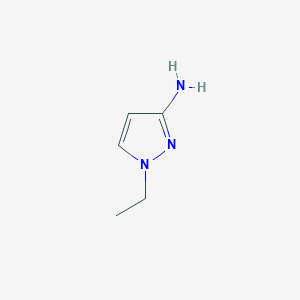

Synthesis of Heterocyclic Compounds

Lehmann, Wittig, and Enzensperger (2003) reported on the synthesis of novel heterocyclic ring systems, potential ligands for dopamine receptors, utilizing benzylamine derivatives, illustrating the application in medicinal chemistry (J. Lehmann, Thomas Wittig, C. Enzensperger, 2003).

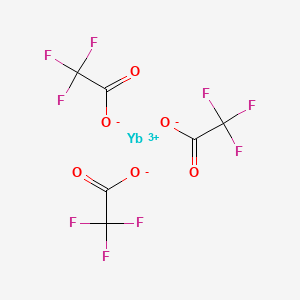

Metal Complex Ligands

Tümer (2000) described the synthesis and characterization of metal complexes containing Schiff base ligands derived from benzylamine, demonstrating their potential in coordination chemistry (M. Tümer, 2000).

Electrochemical Dehydrogenative Imidation

Lian et al. (2018) developed an electrochemical dehydrogenative method for imidation of N-methyl benzylamines, showing the utility in organic synthesis for obtaining gem-diamines (Fei Lian, Caocao Sun, Kun Xu, Chengchu Zeng, 2018).

Structural Diversity in Coordination Chemistry

Jin, Yu, and Zhang (2014) studied the structural diversity of chlorocadmate(II) and chlorocuprate(II) complexes based on benzylamine and its derivatives, contributing to the understanding of inorganic–organic hybrid architectures (Yu-Zi Jin, Chun-Hua Yu, Wen Zhang, 2014).

Antimicrobial and Antiproliferative Activities

Research into the antimicrobial and antiproliferative activities of benzylamine derivatives has led to the identification of novel compounds with significant bioactivities, underscoring their importance in the development of new therapeutic agents (Jun Wu, Jie Cheng, Long Lu, 2006); (Jonathan A Stefely, R. Palchaudhuri, P. A. Miller, R. J. Peterson, Garrett C. Moraski, P. Hergenrother, Marvin J. Miller, 2010).

Safety And Hazards

“N-methyl-2-(phenoxymethyl)benzylamine” is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

N-methyl-1-[2-(phenoxymethyl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-16-11-13-7-5-6-8-14(13)12-17-15-9-3-2-4-10-15/h2-10,16H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUPXVCKIKJBIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1COC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594647 |

Source

|

| Record name | N-Methyl-1-[2-(phenoxymethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(phenoxymethyl)benzylamine | |

CAS RN |

892502-17-9 |

Source

|

| Record name | N-Methyl-2-(phenoxymethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=892502-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-[2-(phenoxymethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine](/img/structure/B1357015.png)